molecular formula C8H8BrFN2O2 B1343178 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide CAS No. 669066-92-6

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No.: B1343178
CAS No.: 669066-92-6
M. Wt: 263.06 g/mol
InChI Key: AQBWTCUONCOSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H8BrFN2O2 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Techniques

An efficient synthesis technique was developed for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of potent dopamine and serotonin receptor antagonists. This process involves regioselective reactions and bromination, yielding the desired product with significant efficiency (Hirokawa, Horikawa, & Kato, 2000).

Advances in Aminocarbonylation

A study on the aminocarbonylation of pyridazin-3(2H)-ones using palladium catalysis revealed new insights into the reactivity and potential functionalization of pyridine derivatives. This work contributes to the broader understanding of carbon-nitrogen bond formation in heterocyclic chemistry (Takács et al., 2012).

Nucleophilic [18F] Fluorination

Research into the synthesis of PET radiotracers demonstrated the feasibility of nucleophilic substitution of bromide in the pyrazole ring with [18F] fluoride. This method could potentially apply to the synthesis and labeling of compounds similar to "5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide" for imaging studies (Katoch-Rouse & Horti, 2003).

Ortho-Substituent Influence on Molecular Structures

A comprehensive study on the influence of ortho-substituents on the molecular and crystal structures of 2-(N-arylimino)coumarin-3-carboxamide revealed insights into isotypic and polymorphic structures, which could be relevant for understanding the structural aspects of "this compound" (Shishkina et al., 2019).

Properties

IUPAC Name

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBWTCUONCOSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610570
Record name 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-92-6
Record name 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-3-fluoropicolinic acid (1.4 g, 6.5 mmol), N,O-dimethylhydroxylamine.HCl (0.82 g, 8.45 mmol), (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.2 g, 8.45 mmol) and triethylamine (2.3 mL, 16.3 mmol) were stirred in DMF (30 mL) at room temperature for 1 d. EtOAc and sat. aq. Na2CO3 solution was added and the aqueous phase extracted with EtOAc. The combined organics were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography using silica gel and eluting with 20-80% EtOAc in isohexane to afford 5-bromo-3-fluoro-N-methoxy-N-methylpicolinamide.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.82 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of crude 5-bromo-3-fluoropyridine-2-carboxylic acid (40.65 g, 184.8 mmol), O,N-dimethylhydroxylamine hydrochloride (21.63 g, 221.7 mmol), 1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (70.85 g, 369.6 mmol), 1-hydroxy-7-azabenzotriazole (2.497 g, 18.48 mmol), and triethylamine (16.48 mL, 118.3 mmol) in 200 mL DMF was stirred at room temperature overnight. The solution was partially concentrated in vacuo and partitioned between ethyl acetate and 10% aqueous sodium bicarbonate. The aqueous layer was extracted 4× with ethyl acetate, and the combined organics were washed with water and brine, dried over Na2SO4, filtered and concentrated under vacuum to provide 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 263.01 for M+H+(79Br).
Quantity
40.65 g
Type
reactant
Reaction Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
21.63 g
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride
Quantity
70.85 g
Type
reactant
Reaction Step One
Quantity
2.497 g
Type
reactant
Reaction Step One
Quantity
16.48 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.